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Primary Kinase Targets and Inhibitory Profile

The table below summarizes the core kinase targets of Derazantinib and its potency, based on data from

scientific literature and overviews of its pharmacological profile.

Kinase Inhibitory . . .
. Biological Role & Therapeutic Context
Target Activity (ICso)
FGFR1[1] Potent inhibitor Part of the FGFR family; constitutively activated in some cancers
[2] [2] (e.g., bladder cancer) [3].
FGFR2 [1] Potent inhibitor A primary target; frequent gene fusions in intrahepatic
[2] [2] Cholangiocarcinoma (iCCA) make it a key driver [4] [2].
FGFR3 [1] Potent inhibitor Part of the FGFR family; its inhibition contributes to the "pan-FGFR"
[2] [2] action [1].
CSF1R Similar potency Expressed on macrophages; inhibition reprograms tumor-associated
as to FGFR2 [5] macrophages, potentially enhancing anti-tumor immunity and
synergizing with immunotherapy [5].
RET [1] ICs0 =3 nM [1] A kinase involved in cell signaling; one of Derazantinib's secondary

targets [1].
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Kinase Inhibitory

o Biological Role & Therapeutic Context
Target Activity (ICso)

DDR2 [1] ICso=3.6nM[1] Discoidin Domain Receptor Tyrosine Kinase 2; involved in cell
adhesion and proliferation [1].

VEGFR1 ICs0 =11 nM [1] Vascular Endothelial Growth Factor Receptor 1; role in angiogenesis
[1] [1].

KIT [1] ICs0=8.2nM[1]  Areceptor tyrosine kinase; mutations are found in gastrointestinal
stromal tumors (GISTs) [1].

Experimental Protocols for Kinase Profiling

The quantitative data on Derazantinib's kinase inhibition profile are typically generated through

standardized biochemical kinase assays and cellular phosphorylation assays.

e Biochemical Kinase Assays: These experiments measure the direct inhibition of a purified kinase's
enzymatic activity. A common method is the ATP-competitive assay, which quantifies a compound's
ability to displace a fluorescently labeled ATP analog. The concentration that inhibits 50% of the
kinase activity is reported as the ICso value [3] [2].

¢ Cellular Phosphorylation (pCSF1R) Assays: To confirm target engagement in a more
physiologically relevant context, cellular assays are used. Researchers treat cell lines with
Derazantinib and then measure phosphorylation levels of downstream targets. For example,
inhibition of pCSF1R has been demonstrated in macrophage cell lines like RAW264.7, confirming its
potency against this target in a cellular environment [5].

Mechanism of Action and Signaling Pathways

Derazantinib exerts its anti-tumor effects through a multi-targeted approach, simultaneously acting on both
tumor cells and the surrounding tumor microenvironment. The following diagram illustrates these key

mechanisms and signaling pathways.
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This dual mechanism explains Derazantinib's single-agent efficacy and its potential for combination
therapy. By inhibiting FGFR, it directly attacks the proliferative and survival signals in cancer cells.
Simultaneously, by blocking CSF1R, it modifies the tumor microenvironment to be more permissive to

immune attack, providing a strong rationale for its combination with immune checkpoint inhibitors like

atezolizumab [5].

Key Takeaways for Researchers

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s547998?utm_src=pdf-body-img
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36729099/
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Dual-Targeting Strategy is Central: Derazantinib's efficacy, especially in FGFR2-altered
intrahepatic Cholangiocarcinoma, stems from its direct anti-tumor action via FGFR inhibition [2].

¢ Polypharmacology for Overcoming Resistance: Its multi-kinase profile may help in overcoming or
delaying the emergence of resistance, a common challenge with highly selective targeted therapies
[6].

¢ Rationale for Combination Therapies: The confirmed CSF1R inhibition provides a strong,
mechanistically grounded basis for combining Derazantinib with PD-1/PD-L1 inhibitors, an area of
active clinical investigation (e.g., FIDES-02 study, NCT04045613) [5] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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